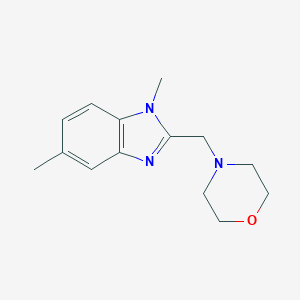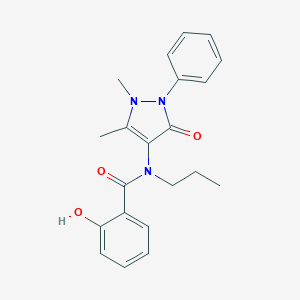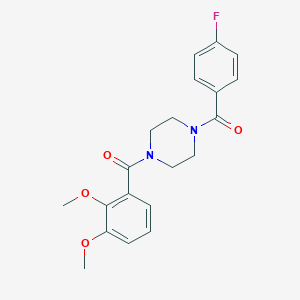
1,5-dimethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMBM-MO is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been found to exhibit various biological activities such as anticancer, antifungal, and antiviral properties. The compound has been studied extensively in recent years due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of DMBM-MO is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes.
Biochemical and Physiological Effects:
DMBM-MO has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit the growth of fungi and viruses, and reduce inflammation in the body. It has also been found to have antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DMBM-MO in lab experiments is its potential therapeutic applications. The compound has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using DMBM-MO in lab experiments is its toxicity. The compound has been found to be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of DMBM-MO. One of the areas of research is the development of the compound as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration route for the compound. The compound's potential as an antifungal and antiviral agent also needs to be explored further. Additionally, the toxicity of the compound needs to be further investigated to ensure its safety for use in humans.
In conclusion, DMBM-MO is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. The compound exhibits various biological activities such as anticancer, antifungal, and antiviral properties. While the exact mechanism of action is not fully understood, studies have shown that the compound induces apoptosis in cancer cells and inhibits the growth of fungi and viruses. Further research is needed to determine the optimal dosage and administration route for the compound, as well as its potential toxicity.
Synthesis Methods
The synthesis of DMBM-MO involves the reaction of 2-(morpholin-4-ylmethyl)-1H-benzimidazole with methyl iodide and potassium carbonate. The reaction is carried out in anhydrous acetone, and the product is purified through column chromatography.
Scientific Research Applications
DMBM-MO has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. The compound has also been studied for its antifungal and antiviral properties.
properties
Product Name |
1,5-dimethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole |
|---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-[(1,5-dimethylbenzimidazol-2-yl)methyl]morpholine |
InChI |
InChI=1S/C14H19N3O/c1-11-3-4-13-12(9-11)15-14(16(13)2)10-17-5-7-18-8-6-17/h3-4,9H,5-8,10H2,1-2H3 |
InChI Key |
AMBBVVCJDIKWHB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CN3CCOCC3)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CN3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)

![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)

![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)

![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
